methyl 2-trifluoromethanesulfinylacetate

Lipophilicity Electron-withdrawing group Hansch constant

Methyl 2-trifluoromethanesulfinylacetate (CAS 2087944-06-5, molecular weight 190.14) is a fluorinated sulfinyl ester characterized by the CF3S(O) (trifluoromethanesulfinyl) functional motif. Unlike conventional sulfoxides or trifluoromethylthio (SCF3) compounds, the CF3S(O) group uniquely combines strong electron-withdrawing character (σp comparable to SO2CF3) with high lipophilicity (π comparable to SCF3).

Molecular Formula C4H5F3O3S
Molecular Weight 190.1
CAS No. 2087944-06-5
Cat. No. B6195248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-trifluoromethanesulfinylacetate
CAS2087944-06-5
Molecular FormulaC4H5F3O3S
Molecular Weight190.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Trifluoromethanesulfinylacetate (CAS 2087944-06-5) — Why This CF3S(O)-Containing Building Block Is Not a Commodity Substitute


Methyl 2-trifluoromethanesulfinylacetate (CAS 2087944-06-5, molecular weight 190.14) is a fluorinated sulfinyl ester characterized by the CF3S(O) (trifluoromethanesulfinyl) functional motif. Unlike conventional sulfoxides or trifluoromethylthio (SCF3) compounds, the CF3S(O) group uniquely combines strong electron-withdrawing character (σp comparable to SO2CF3) with high lipophilicity (π comparable to SCF3) [1]. The compound belongs to a class of CF3S(O)-containing molecules whose synthesis and transformations have been systematically reviewed as a distinct structural motif of growing importance in medicinal and agrochemical chemistry [2]. Its position as a stable, isolable CF3S(O)-bearing ester distinguishes it from both the more reduced thioether analogs (e.g., methyl 2-[(trifluoromethyl)sulfanyl]acetate, CAS 80783-58-0) and the more oxidized sulfonate or sulfone variants (e.g., methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate, CAS 88016-31-3) that lack the sulfinyl oxidation state.

Methyl 2-Trifluoromethanesulfinylacetate — Procurement Risk: Why CF3S(O) Esters Are Not Interchangeable with SCF3 or SO2CF3 Analogs


Attempting to substitute methyl 2-trifluoromethanesulfinylacetate with a reduced thioether (SCF3) analog (e.g., methyl 2-[(trifluoromethyl)sulfanyl]acetate, CAS 80783-58-0) or an oxidized sulfonyl analog (e.g., methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate, CAS 88016-31-3) introduces fundamental and irreversible changes to the electronic and steric properties of the molecular scaffold. The CF3S(O) group occupies a distinct physicochemical space: the thioether SCF3 analog provides only high lipophilicity (π = 1.44) without strong electron withdrawal, whereas the sulfonyl SO2CF3 analog provides only strong electron withdrawal (σp = 0.93) with significantly reduced lipophilicity [1]. The sulfinyl CF3S(O) oxidation state uniquely delivers both properties simultaneously — a combination that directly governs membrane permeability, target-binding affinity, and metabolic stability in downstream bioactive molecules [2]. Generic substitution would alter the intended logP, pKa of adjacent functionalities, and overall pharmacokinetic profile of the final compound, rendering procurement of the incorrect oxidation state a critical risk in reproducible synthesis and structure-activity relationship (SAR) studies.

Methyl 2-Trifluoromethanesulfinylacetate — Head-to-Head Comparative Evidence for Differentiated Selection


Lipophilicity and Electron-Withdrawing Capacity of Methyl 2-Trifluoromethanesulfinylacetate Relative to Thioether and Sulfonyl Analogs

The CF3S(O) group in methyl 2-trifluoromethanesulfinylacetate exhibits a unique dual profile of physicochemical properties that neither the reduced SCF3 nor the oxidized SO2CF3 analogs can replicate. The trifluoromethylthio (SCF3) group provides high lipophilicity with a Hansch hydrophobic constant π = 1.44, whereas the trifluoromethanesulfonyl (SO2CF3) group exhibits strong electron-withdrawing capacity with a Hammett constant σp = 0.93 [1]. The trifluoromethanesulfinyl (SOCF3) moiety in the target compound exhibits both of these properties simultaneously, positioning it as a balanced modulator of both molecular permeability and electronic distribution [1].

Lipophilicity Electron-withdrawing group Hansch constant Hammett constant

Selective Oxidation of Methyl 2-[(Trifluoromethyl)sulfanyl]acetate to Methyl 2-Trifluoromethanesulfinylacetate Without Over-Oxidation to Sulfone

The CF3S(O) oxidation state can be accessed from the corresponding CF3S thioether via a selective oxidation protocol using in situ-generated trifluoroperacetic acid (TFPAA) from trifluoroacetic acid and 15% H2O2 [1]. This methodology avoids over-oxidation to the CF3SO2 sulfone — a common problem with conventional oxidants such as mCPBA, which is temperature-sensitive and frequently yields mixtures containing the undesired sulfone byproduct [1]. For methyl 2-trifluoromethanesulfinylacetate (target), this implies that the sulfinyl oxidation state can be reliably achieved or preserved, whereas the reduced thioether analog (methyl 2-[(trifluoromethyl)sulfanyl]acetate) lacks this synthetic handle, and the sulfonyl analog represents an irreversible over-oxidized endpoint.

Selective oxidation Sulfoxide synthesis Trifluoroperacetic acid Process control

Synthetic Utility of CF3S(O)-Containing Esters as Building Blocks in CF3S(O) Transfer Reagents

CF3S(O)-containing esters and related compounds have been demonstrated as effective intermediates in the development of novel trifluoromethylsulfinylation reagents for late-stage functionalization of drug-like molecules [1][2]. N-Hydroxyphthalimide-O-trifluoromethanesulfinate (an activated CF3S(O) ester derivative) enables divergent C–H trifluoromethylsulfinylation of arenes under mild, redox-neutral conditions at room temperature with broad functional group compatibility, achieving yields generally in the 60–95% range across diverse substrates including complex biologically active molecules [1]. A complementary reagent, N-trifluoromethylsulfinylphthalimide, enables efficient transfer of the CF3S(O) group to C/N/O nucleophiles in satisfactory to excellent yields with no excessive oxidation or reduction side products compared with traditional reagents [2]. Methyl 2-trifluoromethanesulfinylacetate serves as a foundational building block for generating such activated CF3S(O) transfer species.

Late-stage functionalization Trifluoromethylsulfinylation Drug discovery Synthetic methodology

Distinctive Pharmacophore Properties of CF3S(O) Compared to CF3S and CF3SO2 Motifs in Drug Design

The CF3S(O) entity has been identified as a valuable pharmacophore in drug industries due to its distinctive electron-withdrawing and negative lipophilicity properties, which confer enhanced membrane permeability and target binding affinity compared with nonfluorinated analogs [1]. The CF3S(O) group is not merely an intermediate oxidation state; it possesses a unique property profile — including a chiral sulfur center — that is inaccessible to both the fully reduced CF3S (thioether) and fully oxidized CF3SO2 (sulfonyl) congeners [2]. This chirality at sulfur provides an additional dimension of stereochemical control not available with the achiral SCF3 or SO2CF3 analogs.

Pharmacophore Drug design Membrane permeability Binding affinity

Methyl 2-Trifluoromethanesulfinylacetate — Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: SAR Exploration of CF3S(O) Pharmacophore in Lead Optimization

Use methyl 2-trifluoromethanesulfinylacetate as a key building block to install the CF3S(O) pharmacophore into lead scaffolds where simultaneous modulation of lipophilicity (logP tuning) and electron-withdrawing effects is required. Unlike the SCF3 analog, which only increases logP, or the SO2CF3 analog, which only withdraws electron density, the CF3S(O) group provides both properties concurrently [1]. The chiral sulfur center further enables stereochemical SAR exploration that is impossible with achiral SCF3 or SO2CF3 building blocks [1].

Synthetic Methodology Development: Generation of Activated CF3S(O) Transfer Reagents for Late-Stage Functionalization

Employ methyl 2-trifluoromethanesulfinylacetate as a precursor for synthesizing activated CF3S(O) ester-type reagents (e.g., N-hydroxyphthalimide-O-trifluoromethanesulfinate analogs) for mild, room-temperature C–H trifluoromethylsulfinylation of complex drug-like molecules. This approach enables late-stage installation of the CF3S(O) group with broad functional group compatibility and yields typically in the 60–95% range, avoiding the harsh conditions or limited scope associated with traditional methods [2].

Process Chemistry: Controlled Oxidation to CF3S(O) Sulfinyl Intermediate Without Sulfone Contamination

Utilize methyl 2-trifluoromethanesulfinylacetate or its immediate precursor in process routes where the CF3S(O) sulfinyl oxidation state must be reliably achieved without over-oxidation to the CF3SO2 sulfone. The TFPAA-based selective oxidation protocol (TFA + 15% H2O2) enables clean conversion of CF3S to CF3S(O) without detectable sulfone byproduct, whereas conventional oxidants like mCPBA frequently yield mixtures [3]. This ensures batch-to-batch consistency and reduces purification burden in scale-up campaigns.

Agrochemical Intermediate Development: Building Block for CF3S(O)-Containing Pesticide Analogs

Incorporate methyl 2-trifluoromethanesulfinylacetate into the synthesis of CF3S(O)-containing agrochemical candidates, leveraging the group's established utility in insecticide pharmacophores. The CF3S(O) motif is a recognized component in modern pesticide design, and systematic synthetic strategies for CF3S(O)-containing molecules are well-documented [4]. The compound serves as a versatile entry point for constructing such bioactive molecules.

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